molecular formula C16H14N2O2 B11852673 3-(Methyl(phenyl)amino)indolizine-6-carboxylic acid

3-(Methyl(phenyl)amino)indolizine-6-carboxylic acid

Cat. No.: B11852673
M. Wt: 266.29 g/mol
InChI Key: FNKDNXGCSPVWRM-UHFFFAOYSA-N
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Description

3-(Methyl(phenyl)amino)indolizine-6-carboxylic acid is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(phenyl)amino)indolizine-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of indolizine derivatives with methyl(phenyl)amine under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(phenyl)amino)indolizine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Methyl(phenyl)amino)indolizine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3-(Methyl(phenyl)amino)indolizine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methyl(phenyl)amino)indolizine-6-carboxylic acid is unique due to its specific combination of functional groups and the indolizine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(N-methylanilino)indolizine-6-carboxylic acid

InChI

InChI=1S/C16H14N2O2/c1-17(13-5-3-2-4-6-13)15-10-9-14-8-7-12(16(19)20)11-18(14)15/h2-11H,1H3,(H,19,20)

InChI Key

FNKDNXGCSPVWRM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C3N2C=C(C=C3)C(=O)O

Origin of Product

United States

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